molecular formula C5H10ClNO3 B3421325 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride CAS No. 2138054-50-7

2-(3-Aminooxetan-3-yl)acetic acid hydrochloride

Cat. No.: B3421325
CAS No.: 2138054-50-7
M. Wt: 167.59 g/mol
InChI Key: BZFDRPKUALMVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, the reaction of an epoxide with a nucleophile under acidic or basic conditions can yield the oxetane ring.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For instance, the reaction of an oxetane derivative with ammonia or an amine can yield the desired aminooxetane.

    Acetylation: The aminooxetane can be acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetic acid derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the acetic acid derivative with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminooxetan-3-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxetane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Ammonia or amines in ethanol, acetic anhydride or acetyl chloride in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups introduced at the amino or oxetane positions.

Scientific Research Applications

2-(3-Aminooxetan-3-yl)acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminooxetan-3-yl)acetic acid: The non-hydrochloride form of the compound.

    2-(3-Aminooxetan-3-yl)propanoic acid: A similar compound with a propanoic acid group instead of an acetic acid group.

    3-Aminooxetane-3-carboxylic acid: A compound with a carboxylic acid group directly attached to the oxetane ring.

Uniqueness

2-(3-Aminooxetan-3-yl)acetic acid hydrochloride is unique due to its specific structural features, including the presence of both an oxetane ring and an amino group. This combination of functional groups imparts unique chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(3-aminooxetan-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-5(1-4(7)8)2-9-3-5;/h1-3,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFDRPKUALMVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138054-50-7
Record name 2-(3-aminooxetan-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-Aminooxetan-3-yl)acetic acid hydrochloride
Reactant of Route 2
2-(3-Aminooxetan-3-yl)acetic acid hydrochloride
Reactant of Route 3
2-(3-Aminooxetan-3-yl)acetic acid hydrochloride
Reactant of Route 4
2-(3-Aminooxetan-3-yl)acetic acid hydrochloride
Reactant of Route 5
2-(3-Aminooxetan-3-yl)acetic acid hydrochloride
Reactant of Route 6
2-(3-Aminooxetan-3-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.